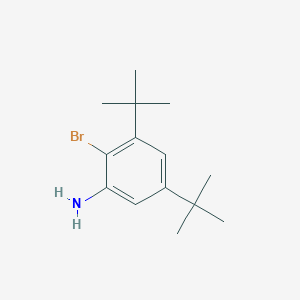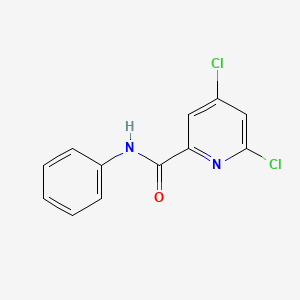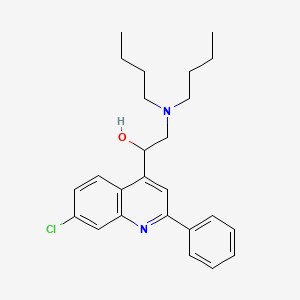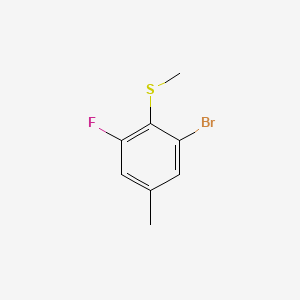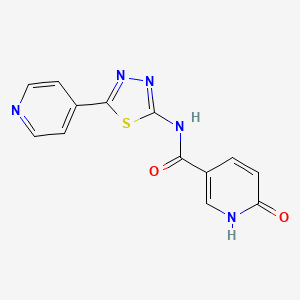![molecular formula C63H112N6O3 B14020606 N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide CAS No. 79692-35-6](/img/structure/B14020606.png)
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is a complex organic compound characterized by its long aliphatic chains and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: Hexadecanoyl chloride is reacted with 4-aminophenylamine to form N-(4-aminophenyl)hexadecanamide.
Carbamoylation: N-(4-aminophenyl)hexadecanamide is reacted with 4-isocyanatophenylamine to form N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide.
Alkylation: The final step involves the reaction of N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide with 5-diethylaminopentan-2-yl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: Use in the development of novel materials with specific properties such as hydrophobicity or conductivity.
Industrial Chemistry: Application in the synthesis of specialty chemicals or as an intermediate in the production of other complex compounds.
Mechanism of Action
The mechanism of action of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s long aliphatic chains and functional groups allow it to bind to hydrophobic pockets or active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]octadecanamide
Uniqueness
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is unique due to its dual diethylaminopentan-2-yl groups and hexadecanoyl chains, which confer specific physicochemical properties. These features may enhance its interaction with biological targets or its incorporation into materials with desired characteristics.
Properties
CAS No. |
79692-35-6 |
|---|---|
Molecular Formula |
C63H112N6O3 |
Molecular Weight |
1001.6 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]phenyl]carbamoylamino]phenyl]hexadecanamide |
InChI |
InChI=1S/C63H112N6O3/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-43-61(70)68(55(7)41-39-53-66(11-3)12-4)59-49-45-57(46-50-59)64-63(72)65-58-47-51-60(52-48-58)69(56(8)42-40-54-67(13-5)14-6)62(71)44-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h45-52,55-56H,9-44,53-54H2,1-8H3,(H2,64,65,72) |
InChI Key |
RDAAVVGVBGUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


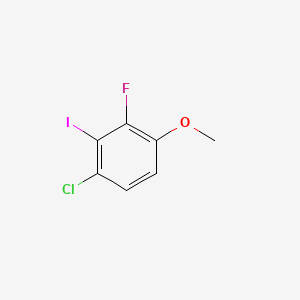
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
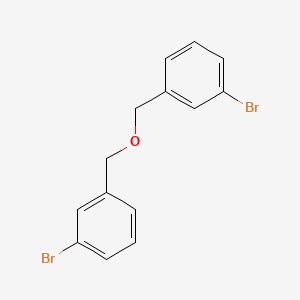
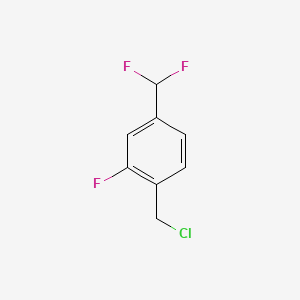
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
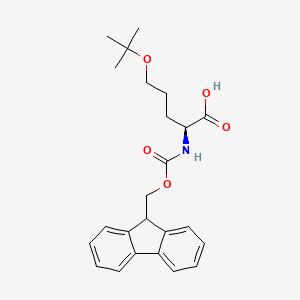
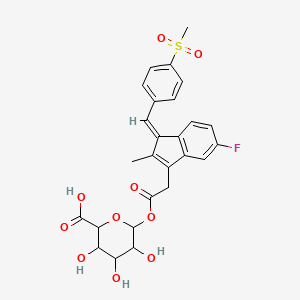
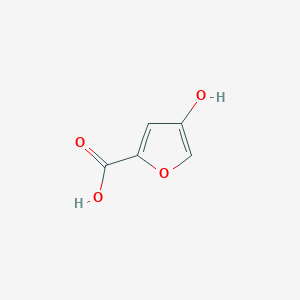
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
